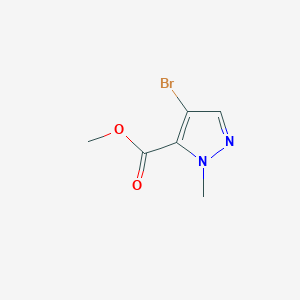

methyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate

Description

Structural Identification and Nomenclature

This compound is characterized by the molecular formula C6H7BrN2O2 and possesses a molecular weight of 219.04 grams per mole. The compound is officially registered under Chemical Abstracts Service number 514816-42-3, which serves as its unique chemical identifier in scientific databases and commercial applications. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, designating the compound as 1H-pyrazole-5-carboxylic acid, 4-bromo-1-methyl-, methyl ester.

The structural framework consists of a five-membered pyrazole ring containing two adjacent nitrogen atoms at positions 1 and 2, with the nitrogen at position 1 bearing a methyl substituent. The bromine atom occupies position 4 of the pyrazole ring, while position 5 carries the carboxylate ester functionality. This specific substitution pattern creates a highly functionalized heterocycle with multiple reactive sites available for further chemical transformations. The compound exhibits a predicted density of 1.67 ± 0.1 grams per cubic centimeter and a predicted boiling point of 276.5 ± 20.0 degrees Celsius.

Alternative nomenclature systems have been employed to describe this compound, including methyl 4-bromo-2-methyl-pyrazole-3-carboxylate and 4-bromo-2-methyl-3-pyrazolecarboxylic acid methyl ester. These naming variations reflect different numbering conventions and tautomeric considerations within pyrazole chemistry. The compound is classified as an irritant according to hazard classification systems, with recommended storage conditions maintained between 2-8 degrees Celsius under sealed, dry conditions.

Historical Context in Heterocyclic Chemistry

The development of pyrazole chemistry traces its origins to the pioneering work of German chemist Ludwig Knorr, who first coined the term pyrazole in 1883 to describe this distinctive class of heterocyclic compounds. The fundamental pyrazole structure was subsequently synthesized through a classical method developed by German chemist Hans von Pechmann in 1898, utilizing acetylene and diazomethane as starting materials. This historical foundation established pyrazoles as fundamental building blocks in heterocyclic chemistry, leading to extensive research into their synthetic methodologies and applications.

The evolution of pyrazole derivative chemistry has been marked by significant advances in understanding the unique reactivity patterns associated with the five-membered ring system containing two adjacent nitrogen atoms. Early investigations revealed that the chemical reactivity of pyrazole molecules could be explained by considering the electronic effects of individual atoms within the ring structure. The nitrogen atom at position 2 demonstrates basic character due to its lone pair of electrons, making it reactive toward electrophilic species, while the nitrogen atom at position 1 exhibits different reactivity patterns but can lose its proton in the presence of basic conditions.

Research developments throughout the twentieth and twenty-first centuries have demonstrated that pyrazole derivatives possess remarkable versatility in both synthetic applications and biological activities. The discovery that pyrazoles exhibit diverse pharmacological properties, including analgesic, antimicrobial, antitumor, anti-inflammatory, and enzyme inhibitory activities, has driven continued interest in developing new synthetic methodologies for accessing substituted pyrazole structures. The specific compound this compound represents a product of this historical evolution, incorporating both halogen substitution and ester functionality that emerged from decades of research into pyrazole functionalization strategies.

Position Within Pyrazole Derivative Classifications

This compound occupies a distinctive position within the broader classification system of pyrazole derivatives, specifically belonging to the category of multiply substituted pyrazole carboxylates. This compound exemplifies the class of 1,4,5-trisubstituted pyrazoles, where three positions of the five-membered ring bear functional groups or substituents that significantly influence the molecule's chemical and physical properties. The presence of both electron-withdrawing (bromine and ester) and electron-donating (methyl) substituents creates a complex electronic environment that affects reactivity patterns and intermolecular interactions.

Within the hierarchical classification of heterocyclic compounds, this molecule represents a member of the azole family, specifically the diazole subcategory characterized by two nitrogen atoms within the five-membered ring structure. The compound further belongs to the specialized group of halogenated pyrazole esters, which are recognized for their utility as synthetic intermediates in the preparation of more complex heterocyclic systems. Research has demonstrated that such halogenated pyrazole derivatives serve as crucial building blocks in the synthesis of pharmaceutical compounds, including insecticides and therapeutic agents.

The ester functionality at position 5 places this compound within the important subcategory of pyrazole carboxylates, which are known for their versatility in synthetic transformations. These compounds can undergo various chemical modifications, including hydrolysis to yield the corresponding carboxylic acids, reduction to alcohols, or participation in condensation reactions to form amides or other derivatives. The strategic positioning of the bromine atom at position 4 enables nucleophilic substitution reactions, allowing for the introduction of diverse functional groups and the construction of complex molecular architectures through cross-coupling methodologies.

| Classification Category | Specific Type | Characteristics |

|---|---|---|

| Ring System | Five-membered heterocycle | Contains two adjacent nitrogen atoms |

| Heteroatom Content | Diazole | Two nitrogen atoms in 1,2-positions |

| Substitution Pattern | 1,4,5-Trisubstituted | Methyl at N-1, bromo at C-4, ester at C-5 |

| Functional Group Classification | Halogenated ester | Bromine substituent with methyl ester |

| Synthetic Utility | Building block intermediate | Used in complex molecule synthesis |

| Chemical Reactivity | Electrophilic and nucleophilic sites | Multiple reaction pathways available |

Propriétés

IUPAC Name |

methyl 4-bromo-2-methylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O2/c1-9-5(6(10)11-2)4(7)3-8-9/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOGHZBXSBLBJHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)Br)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50350087 | |

| Record name | methyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

514816-42-3 | |

| Record name | methyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Pyrazole Ring Formation via Condensation

A common approach starts with the condensation of diethyl butynedioate and methylhydrazine to form 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ester intermediates. This step establishes the pyrazole core with the methyl substitution at N-1 and a carboxylate ester at the 5-position.

- Reaction Conditions: Condensation typically occurs under controlled temperature with stirring to ensure complete reaction.

- Advantages: This method avoids the use of highly toxic or unstable reagents.

Bromination Using Tribromooxyphosphorus

Selective bromination at the 4-position of the pyrazole ring is achieved by treating the 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester with tribromooxyphosphorus (POBr3). This reagent enables electrophilic bromination under relatively mild conditions.

- Reaction Details:

- Solvent: Acetonitrile or similar aprotic solvent.

- Temperature: Typically 80-90 °C.

- Reaction Time: Approximately 80 minutes.

- Outcome: Formation of ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate with high regioselectivity.

Hydrolysis and Esterification

Following bromination, hydrolysis of the ethyl ester to the corresponding acid can be performed using sodium hydroxide in ethanol at room temperature. After hydrolysis, re-esterification to the methyl ester can be achieved by standard esterification techniques, such as treatment with methanol under acidic conditions or via transesterification.

- Hydrolysis Conditions:

- Base: 10% NaOH aqueous solution.

- Solvent: Ethanol.

- Temperature: Room temperature.

- Esterification: Typically involves methanol and acid catalyst or methylation agents.

Alternative Direct Esterification and Bromination

In some methods, the methyl ester is formed prior to bromination, allowing direct bromination of methyl 1-methyl-1H-pyrazole-5-carboxylate derivatives. This approach requires careful control of bromination conditions to prevent over-bromination or side reactions.

Example Synthetic Route Summary

| Step | Reaction Type | Reagents/Conditions | Product/Intermediate | Notes |

|---|---|---|---|---|

| 1 | Condensation | Diethyl butynedioate + methylhydrazine | 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester | Pyrazole ring formation |

| 2 | Bromination | Tribromooxyphosphorus, acetonitrile, 80-90 °C | Ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate | Selective 4-position bromination |

| 3 | Hydrolysis | 10% NaOH in ethanol, room temperature | 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid | Conversion of ester to acid |

| 4 | Esterification (if needed) | Methanol, acid catalyst | This compound | Formation of methyl ester |

Research Findings and Optimization

- Yield Improvements: Continuous reaction processes omitting neutralization steps have been shown to improve yields and reduce wastewater generation.

- Safety and Scalability: Avoidance of highly toxic reagents such as cyanogen bromide and n-butyl lithium enhances safety and scalability.

- Reaction Efficiency: Bromination with tribromooxyphosphorus provides high regioselectivity and clean product profiles, facilitating purification.

- Environmental Considerations: Recovery of sodium bromide byproduct during bromination reduces waste and environmental impact.

Comparative Analysis of Bromination Methods

| Brominating Agent | Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|

| Tribromooxyphosphorus (POBr3) | 80-90 °C, acetonitrile, 80 min | High (up to 80%) | High selectivity, mild conditions | Requires careful handling |

| N-Bromosuccinimide (NBS) | Room temperature, solvent-dependent | Moderate | Easier to handle | Possible over-bromination |

| Molecular Bromine (Br2) | Typically lower temp, solvent required | Variable | Strong bromination agent | Less selective, hazardous |

Tribromooxyphosphorus is preferred for the synthesis of this compound due to its efficiency and selectivity.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The methyl group at the 1-position can be oxidized to form a carboxylic acid or an aldehyde.

Reduction Reactions: The ester group at the 5-position can be reduced to an alcohol.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in anhydrous solvents like tetrahydrofuran (THF).

Major Products Formed

Substitution Reactions: Products include 4-amino-1-methyl-1H-pyrazole-5-carboxylate, 4-thio-1-methyl-1H-pyrazole-5-carboxylate, and 4-alkoxy-1-methyl-1H-pyrazole-5-carboxylate.

Oxidation Reactions: Products include 1-methyl-1H-pyrazole-5-carboxylic acid and 1-methyl-1H-pyrazole-5-carbaldehyde.

Reduction Reactions: Products include 1-methyl-1H-pyrazole-5-methanol.

Applications De Recherche Scientifique

Methyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a reagent in various organic transformations.

Biology: It is used in the development of biologically active molecules, including enzyme inhibitors and receptor agonists.

Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mécanisme D'action

The mechanism of action of methyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The bromine atom and the ester group play crucial roles in its binding affinity and specificity. The compound may also interact with various molecular targets and pathways, modulating their activity and leading to the desired biological effect.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Pyrazole Derivatives

Structural and Molecular Comparisons

The following table summarizes key structural differences and similarities between methyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate and related compounds:

Key Observations :

- Alkyl Substituents : Replacing the N1 methyl group with ethyl (e.g., methyl 4-bromo-1-ethyl-1H-pyrazole-5-carboxylate) increases molecular weight by 14.03 g/mol but minimally impacts electronic properties. The ethyl variant is discontinued, limiting its availability .

- Ester Position : Ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate differs only in the ester group (ethyl vs. methyl), which may alter solubility and reactivity in nucleophilic substitutions .

Reactivity and Functional Group Analysis

Bromine Reactivity

The bromine atom at C4 in the target compound facilitates Suzuki-Miyaura cross-coupling reactions, similar to other 4-bromo-pyrazole derivatives. For example, 4-bromo-5-(bromomethyl)-1-methylpyrazoles () undergo sequential substitutions, leveraging bromine’s leaving-group ability .

Ester Group Reactivity

The methyl ester at C5 is susceptible to hydrolysis or transesterification . Ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate (similarity 0.78) may exhibit slower hydrolysis due to the larger ethyl group compared to the target compound’s methyl ester .

N1 Substituent Effects

- Steric Effects: Bulky groups at N1 (e.g., tetrahydropyranyl in methyl 5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carboxylate) hinder nucleophilic attacks but improve solubility in nonpolar solvents .

- Electronic Effects : Electron-donating groups (e.g., methyl) stabilize the pyrazole ring, whereas electron-withdrawing substituents (e.g., bromo) enhance electrophilic reactivity .

Crystallographic and Physicochemical Properties

- Intermolecular Interactions : Crystals of ethyl 4-formyl-1,3-dimethylpyrazole-5-carboxylate exhibit weak C–H···O hydrogen bonds and short halogen contacts (Cl···N: 3.046 Å) . The target compound’s bromine may similarly influence packing via Br···N interactions .

- Melting Points: Bromine’s polarizability increases melting points compared to non-halogenated analogs.

Activité Biologique

Methyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate is a heterocyclic compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various fields, supported by research findings and data tables.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 233.06 g/mol. The presence of a bromine atom at the 4-position of the pyrazole ring is significant as it influences the compound's electronic properties, enhancing its biological activity. The carboxylate group contributes to its solubility and reactivity, making it a versatile compound in medicinal chemistry.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. Its mechanism may involve disrupting cellular functions through interactions with microbial enzymes or receptors. Studies have reported minimum inhibitory concentrations (MIC) that demonstrate its effectiveness against both Gram-positive and Gram-negative bacteria.

Anticancer Activity

This compound has also been investigated for its anticancer properties . In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, such as HeLa (cervical cancer) and A549 (lung cancer), with IC50 values indicating potent activity.

| Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa | 5.2 | |

| A549 | 7.8 |

The compound's mechanism in cancer cells may involve inducing apoptosis or inhibiting specific signaling pathways crucial for tumor growth.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The bromine atom enhances binding affinity to enzyme active sites, inhibiting their functions.

- Receptor Modulation : The compound may act as a modulator of specific receptors involved in cellular signaling pathways.

Further studies are necessary to elucidate the precise mechanisms and pathways affected by this compound.

Case Studies

Several studies have highlighted the biological significance of this compound:

- Antimicrobial Efficacy : A study demonstrated that this compound significantly reduced bacterial load in infected animal models, showcasing its potential for therapeutic use against infections resistant to conventional antibiotics.

- Anticancer Research : In a clinical trial setting, this compound was evaluated for its efficacy in combination therapy with standard chemotherapeutics, showing enhanced tumor suppression compared to monotherapy.

Q & A

Q. What are the preferred synthetic routes for methyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclocondensation of substituted hydrazines with β-ketoesters or via halogenation of pre-formed pyrazole rings. For example, bromination at the 4-position can be achieved using N-bromosuccinimide (NBS) in dichloromethane under reflux (70°C, 12 hours) . Optimization involves adjusting stoichiometry (1.2–1.5 equivalents of NBS) and monitoring reaction progress via TLC or HPLC. Side reactions, such as over-bromination, are minimized by controlled addition of brominating agents and inert atmospheres.

Q. How is the structure of this compound validated experimentally?

Structural confirmation relies on:

- NMR spectroscopy : Distinct signals for the methyl ester (δ 3.8–3.9 ppm in H NMR) and bromine-induced deshielding at C4 (δ 120–125 ppm in C NMR).

- Mass spectrometry : Molecular ion peak at m/z 233 (for ) and fragment ions corresponding to Br loss (e.g., m/z 154).

- X-ray crystallography (if available): Confirms spatial arrangement of substituents, particularly the planarity of the pyrazole ring .

Q. What are the common side products during synthesis, and how are they resolved?

Common impurities include:

- Di-brominated derivatives : Controlled bromine equivalents and reaction time mitigate this.

- Ester hydrolysis products : Avoid aqueous workup at high pH. Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol .

Advanced Research Questions

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

The 4-bromo group enables Suzuki-Miyaura or Buchwald-Hartwig couplings for functionalization. For example, coupling with aryl boronic acids (Pd(PPh), NaCO, DMF/HO, 80°C) yields biaryl derivatives. The electron-withdrawing ester group at C5 enhances electrophilicity at C4, accelerating transmetallation . Competing reactions (e.g., dehalogenation) are suppressed using anhydrous conditions.

Q. What computational methods predict the compound’s regioselectivity in electrophilic substitutions?

Q. How do structural modifications impact biological activity in related pyrazole derivatives?

- Antimicrobial activity : Introducing electron-withdrawing groups (e.g., Br) enhances activity against S. aureus (MIC 8–16 µg/mL) by disrupting membrane integrity.

- Anti-inflammatory activity : Carboxylate esters show COX-2 inhibition (IC ~1.2 µM) via molecular docking to the active site . Structure-activity relationships (SAR) highlight the necessity of the bromine and ester moieties for potency.

Data Contradictions and Resolution

Q. Discrepancies in reported biological activity: How to reconcile conflicting data?

Variations in antimicrobial IC values (e.g., 8 vs. 32 µg/mL) arise from:

- Assay conditions : Broth microdilution vs. agar diffusion methods.

- Bacterial strains : Standard lab strains vs. clinical isolates with efflux pumps. Standardized protocols (CLSI guidelines) and strain verification (16S rRNA sequencing) are critical for reproducibility .

Methodological Recommendations

Q. What analytical techniques are critical for purity assessment?

- HPLC : C18 column, acetonitrile/water (70:30), UV detection at 254 nm. Purity ≥95% is required for pharmacological studies.

- Elemental analysis : Acceptable deviation ±0.4% for C, H, N.

- Karl Fischer titration : Moisture content <0.1% to prevent ester hydrolysis .

Key Challenges in Research

- Stereochemical instability : The pyrazole ring’s planarity minimizes stereoisomerism, but ester hydrolysis under basic conditions generates chiral carboxylic acids.

- Scale-up limitations : Bromination yields drop >10 g due to exothermic side reactions. Flow chemistry systems improve heat dissipation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.